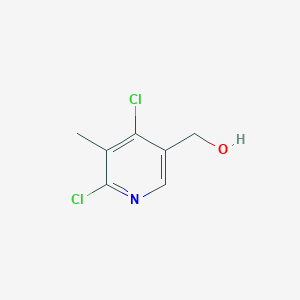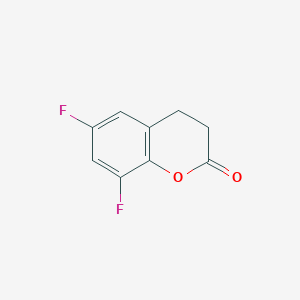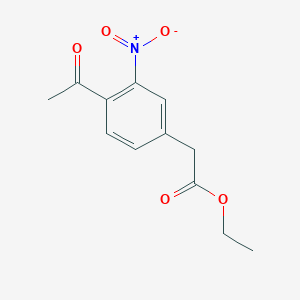
1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, a methoxy group, and a pyrrolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one typically involves the iodination of a phenyl ring followed by the formation of the pyrrolone structure. One common method includes the use of (S)-1-(4-iodophenyl)ethanol obtained by lipase-catalyzed resolution and methyl 1H-imidazole-5-carboxylate . The two fragments are joined regioselectively using the Mitsunobu reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination reactions followed by the assembly of the pyrrolone ring. The use of palladium catalysts and organometallic reagents can facilitate these processes, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom or other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (MCPBA) and trifluoroacetic anhydride are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of copper catalysts.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The iodine substituent can facilitate binding to certain enzymes or receptors, leading to inhibition or activation of biochemical processes. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways .
Comparison with Similar Compounds
1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): A compound with similar iodine and methoxy substituents but with different biological activity.
4-Iodophenylhydrazine: Another iodine-substituted phenyl compound with distinct chemical properties and applications.
Uniqueness: 1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential as a radiolabeled compound make it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C11H10INO2 |
|---|---|
Molecular Weight |
315.11 g/mol |
IUPAC Name |
1-(4-iodophenyl)-3-methoxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H10INO2/c1-15-10-6-11(14)13(7-10)9-4-2-8(12)3-5-9/h2-6H,7H2,1H3 |
InChI Key |
BPIQYFXALKPGJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)N(C1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde hydrate](/img/structure/B13676380.png)


![3-Bromo-4-chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13676395.png)


![6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676409.png)

![Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13676419.png)
![[4-(hydroxymethyl)cyclohexyl]methyl Acetate](/img/structure/B13676446.png)

![Methyl (R)-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate](/img/structure/B13676454.png)


